Dapsone-13C12 is a stable isotopically labeled derivative of dapsone, a sulfone compound known for its antimicrobial properties. The chemical formula for Dapsone-13C12 is , with the unique feature of having twelve carbon atoms replaced by their stable isotope, carbon-13. This modification allows for enhanced tracking and analysis in biological studies. Dapsone itself is primarily recognized for treating leprosy and various dermatological conditions, including acne vulgaris and dermatitis herpetiformis .
Dapsone-13C12 retains the biological activities of dapsone, exhibiting significant antimicrobial effects against Mycobacterium leprae and other pathogens. Its mechanism involves:
The isotopic labeling allows researchers to trace the compound's metabolism and distribution in various biological systems, enhancing understanding of its pharmacodynamics.
The synthesis of Dapsone-13C12 typically follows these steps:
This method allows for the production of high-purity labeled compounds suitable for research applications .
Dapsone-13C12 serves several critical applications in research and clinical settings:
Interaction studies involving Dapsone-13C12 focus on its metabolic pathways and potential interactions with other drugs. Key points include:
Dapsone-13C12 shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sulfamethoxazole | C10H11N3O3S | A sulfonamide antibiotic used primarily for bacterial infections. |
| Clofazimine | C27H22Cl2N4O | Used in leprosy treatment; has anti-inflammatory properties. |
| 4-Aminobenzoic Acid | C7H9NO2 | A precursor in the synthesis of sulfonamides; involved in folic acid synthesis inhibition. |
| 4,4'-Diaminodiphenyl Sulfone | C12H12N2O2S | The parent compound of Dapsone; exhibits similar properties without isotopic labeling. |
Dapsone-13C12's uniqueness lies in its isotopic labeling, which enhances its utility in tracing studies while retaining the pharmacological properties characteristic of dapsone itself .
The synthesis of Dapsone-¹³C₁₂ typically begins with the condensation of isotopically labeled precursors. A patented method involves reacting 4-aminothiophenol with 4-chloronitrobenzene under phase-transfer conditions, followed by oxidation and reduction steps to yield the sulfone backbone. To incorporate carbon-13, researchers substitute natural abundance carbon sources with ¹³C-enriched reagents at critical synthetic stages. For instance, using ¹³C-labeled methyl caprylate in N-acylation reactions enables precise isotopic incorporation into the dapsone structure.
Microwave-assisted synthesis has emerged as a key innovation, reducing reaction times from 24 hours to 5 hours while maintaining yields above 75%. This approach employs triethylamine as a base in acetone solvent, with microwave irradiation at 70°C facilitating rapid amide bond formation. Nuclear magnetic resonance (NMR) analysis confirms successful ¹³C incorporation through characteristic chemical shifts at δ 158-160 ppm in the carbonyl region.
Critical to synthetic success is the purification of intermediates through crystallization in hexane-acetone systems (8:2 v/v). Thin-layer chromatography on silica gel 60 F₂₅₄ plates monitors reaction progress, with iodine vapor detection providing visual confirmation of intermediate formation. Fourier-transform infrared spectroscopy (FT-IR) verifies functional group integrity, particularly the sulfone (-SO₂-) stretch at 1136 cm⁻¹ and amide (-NH-CO-) vibrations at 1626 cm⁻¹.
Dapsone-13C12 serves as a critical analytical tool in bioanalytical method validation, functioning as a stable isotope-labeled internal standard that addresses fundamental challenges in quantitative liquid chromatography-mass spectrometry/mass spectrometry analysis [1]. The compound represents a carbon-13 enriched analog of dapsone, where all twelve carbon atoms in the molecular structure are replaced with carbon-13 isotopes, resulting in a mass shift of 12 daltons from the native compound [1].
The implementation of Dapsone-13C12 as an internal standard demonstrates exceptional performance characteristics in bioanalytical validation protocols. Research findings indicate that stable isotope-labeled internal standards like Dapsone-13C12 minimize internal standard variance and reduce batch failures compared to structural analog internal standards [2]. The compound exhibits identical physicochemical properties to unlabeled dapsone, ensuring consistent extraction recovery during sample preparation procedures [2] [3].
Validation studies have established specific performance parameters for Dapsone-13C12 in liquid chromatography-mass spectrometry/mass spectrometry applications. Multiple research investigations demonstrate calibration curve linearity across concentration ranges of 5.000 to 3000.000 nanograms per milliliter for dapsone quantification using Dapsone-13C12 as the internal standard [4]. The method validation parameters consistently meet current regulatory requirements for sensitivity, selectivity, accuracy, precision, linearity, matrix effect evaluation, autosampler carryover assessment, cross reactivity testing, and comprehensive stability studies [4].
| Parameter | Performance Range | Coefficient of Variation |
|---|---|---|
| Calibration Linearity | 5.000-3000.000 ng/mL | < 15% |
| Recovery Precision | 99.5-100.0% | < 2.0% |
| Inter-run Precision | < 15% | Variable |
| Accuracy Range | 85-115% | < 10% |
The analytical methodology utilizing Dapsone-13C12 demonstrates superior performance in complex biological matrices. Recovery studies conducted with human plasma samples show consistent and reproducible extraction efficiency, with recovery values not exceeding 100% across multiple concentration levels [4]. The internal standard effectively compensates for analytical variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection phases [2].
Quantitative bioanalytical methods employing Dapsone-13C12 have been successfully validated according to International Conference on Harmonisation guidelines and regulatory agency requirements [5] [6]. The validation encompasses critical parameters including specificity, accuracy, precision, recovery assessment, matrix effects evaluation, and comprehensive stability testing under various storage and analytical conditions [5] [6] [7].
Matrix effects represent a significant analytical challenge in liquid chromatography-mass spectrometry/mass spectrometry bioanalysis, arising from co-eluting compounds that interfere with analyte ionization efficiency [8] [9]. Dapsone-13C12 addresses these challenges through its unique properties as a fully carbon-13 labeled analog that experiences identical matrix-induced ionization variations as the target analyte [8] [10].
The mechanism of matrix effects mitigation using Dapsone-13C12 relies on the principle that stable isotope-labeled internal standards and their corresponding analytes exhibit nearly identical behavior in mass spectrometric systems [8] [11]. Since both compounds undergo identical extraction, separation, and ionization processes, any matrix-induced suppression or enhancement affects both analyte and internal standard equally, allowing for effective compensation through ratio-based quantification [8] [11].
Research demonstrates that carbon-13 labeled compounds like Dapsone-13C12 provide superior matrix effects compensation compared to deuterated alternatives [8]. Unlike deuterium labeling, which doubles the mass of replaced atoms and may cause retention time shifts, carbon-13 replacement changes the total atomic mass only slightly, ensuring that labeled standards retain identical chromatographic characteristics to their unlabeled counterparts [8].
| Matrix Type | Signal Suppression | Recovery with Dapsone-13C12 | Relative Standard Deviation |
|---|---|---|---|
| Human Plasma | 15-30% | 98.5-101.2% | < 3.5% |
| Biological Fluids | 20-40% | 97.8-102.1% | < 4.2% |
| Complex Matrices | 25-45% | 96.9-103.0% | < 5.0% |
Experimental validation studies confirm that Dapsone-13C12 effectively eliminates matrix effects in complex biological samples [12] [13]. The stable isotope dilution approach using carbon-13 labeled internal standards demonstrates acceptable recovery rates ranging from 99.5 to 100.0 percent with relative standard deviations below 2.0 percent across multiple sample types [12] [13].
The effectiveness of matrix effects mitigation depends on the co-elution principle, where analyte and internal standard must exhibit identical retention times [14]. Research findings indicate that when analyte and internal standard co-elute, the calibration curve slope remains independent of matrix composition, eliminating the necessity for matrix matching procedures [14]. This fundamental property makes Dapsone-13C12 particularly valuable in bioanalytical applications involving diverse biological matrices.
Advanced analytical techniques employing Dapsone-13C12 have demonstrated significant improvements over traditional matrix effects management approaches [12]. The stable isotope dilution method provides superior compensation compared to matrix-matched calibration and standard addition techniques, which cannot fully compensate for matrix-induced analytical variations [8] [15].
Cross-platform compatibility represents a critical requirement in modern analytical laboratories, where diverse instrumentation from multiple vendors must operate cohesively [16] [17]. Dapsone-13C12 demonstrates exceptional versatility across various hyphenated chromatographic systems, including liquid chromatography-mass spectrometry, ultra-high performance liquid chromatography-mass spectrometry/mass spectrometry, and related analytical platforms [18] [19].
The compound exhibits broad applicability across different chromatographic separation mechanisms and mass spectrometric detection systems [1] [3]. Validation studies confirm successful implementation of Dapsone-13C12 in reversed-phase liquid chromatography systems coupled with various mass spectrometric interfaces, including electrospray ionization and atmospheric pressure chemical ionization sources [3] [19].
| Analytical Platform | Compatibility Status | Performance Metrics | Validation Status |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry | Fully Compatible | > 95% Recovery | Validated |
| Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry | Fully Compatible | > 98% Recovery | Validated |
| High Performance Liquid Chromatography-Mass Spectrometry | Fully Compatible | > 94% Recovery | Validated |
| Ion Chromatography-Mass Spectrometry | Compatible | > 92% Recovery | Under Evaluation |
Industry initiatives such as the Instrument Control Exchange Program have facilitated improved cross-platform compatibility for analytical standards including Dapsone-13C12 [16] [17]. These collaborative efforts between major instrumentation manufacturers enable laboratories to select optimal hardware and software combinations while maintaining analytical method integrity [16] [17].
The open-source software development community has contributed significantly to cross-platform analytical capabilities [18] [20]. Software platforms designed for mass spectrometric analysis of chromatographic data provide native support for various data formats, including those generated by methods employing Dapsone-13C12 [18] [20]. These systems support multiple vendor formats including Agilent Technologies, mzXML, and NetCDF mass spectrometric data formats [18] [20].
Hyphenated analytical techniques incorporating Dapsone-13C12 demonstrate consistent performance across different instrumental platforms [19] [21]. The compound maintains analytical integrity when transferred between liquid chromatography-mass spectrometry systems from different manufacturers, ensuring method portability and reducing validation requirements for multi-site analytical operations [19] [21].
Research findings indicate that Dapsone-13C12 performs consistently across various mobile phase compositions and chromatographic conditions commonly employed in hyphenated systems [3] [21]. The compound exhibits stable analytical response across different gradient elution profiles, isocratic separation conditions, and various buffer systems typically utilized in liquid chromatography-mass spectrometry applications [3] [21].